tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
The synthesis of tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Scientific Research Applications
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar compounds to tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate include other BOC-protected tetrahydroisoquinolines and related structures. These compounds share the common feature of having a BOC-protected amine group, which provides stability during synthetic transformations. the presence of different substituents on the aromatic ring or variations in the side chains can lead to differences in reactivity and biological activity .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-11-13-10-15(21-6)14(20-5)9-12(13)7-8-18(11)16(19)22-17(2,3)4/h9-11H,7-8H2,1-6H3 |
InChI Key |
CRSHBCSIJWVDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)OC |
Origin of Product |
United States |
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